Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
Overview
Description
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a heterocyclic compound that features a fused pyrazolo-pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Mechanism of Action
Target of Action
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, also known as 5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding . The inhibition of CDK2 leads to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Pharmacokinetics
These properties are crucial for predicting the compound’s bioavailability and potential as a therapeutic agent .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This cytotoxicity is measured by the compound’s IC50 values, which are the concentrations of the compound required to inhibit cell growth by 50% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the fused ring system. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s derivatives are explored for use in agrochemicals and materials science.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: Another fused heterocyclic compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities and use in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar fused ring system and potential therapeutic applications.
Uniqueness: Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms in the ring system. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable scaffold for drug development and other scientific research applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAGFTRPGKHANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=O)CC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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